molecular formula C22H23NO B14168431 2-(Benzylamino)-1-(4-methylphenyl)-1-phenylethanol CAS No. 60916-61-2

2-(Benzylamino)-1-(4-methylphenyl)-1-phenylethanol

Katalognummer: B14168431
CAS-Nummer: 60916-61-2
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: YLQPEUXBTQONJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzylamino)-1-(4-methylphenyl)-1-phenylethanol is an organic compound with a complex structure, featuring a benzylamino group, a 4-methylphenyl group, and a phenylethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-(4-methylphenyl)-1-phenylethanol typically involves the reaction of benzylamine with 4-methylacetophenone in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylamino)-1-(4-methylphenyl)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Benzylamino)-1-(4-methylphenyl)-1-phenylethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Benzylamino)-1-(4-methylphenyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to changes in cellular functions and responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Benzylamino)-2-(4-methylphenyl)acetonitrile
  • 2-(Benzylamino)-4-(4-methylphenyl)-4-oxobutanoic acid hydrochloride

Uniqueness

2-(Benzylamino)-1-(4-methylphenyl)-1-phenylethanol is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

60916-61-2

Molekularformel

C22H23NO

Molekulargewicht

317.4 g/mol

IUPAC-Name

2-(benzylamino)-1-(4-methylphenyl)-1-phenylethanol

InChI

InChI=1S/C22H23NO/c1-18-12-14-21(15-13-18)22(24,20-10-6-3-7-11-20)17-23-16-19-8-4-2-5-9-19/h2-15,23-24H,16-17H2,1H3

InChI-Schlüssel

YLQPEUXBTQONJV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)(C3=CC=CC=C3)O

Löslichkeit

26.2 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.